An In-depth Technical Guide to the Chemical and Physical Properties of (R)-Citalopram Oxalate
An In-depth Technical Guide to the Chemical and Physical Properties of (R)-Citalopram Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Citalopram, the R-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093), has garnered significant interest in the fields of neuropharmacology and medicinal chemistry. While its S-enantiomer, escitalopram (B1671245), is the therapeutically active agent, (R)-citalopram exhibits a unique pharmacological profile, acting as an allosteric modulator of the serotonin transporter (SERT). This technical guide provides a comprehensive overview of the core chemical and physical properties of (R)-Citalopram in its oxalate (B1200264) salt form. The information presented herein is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development, quality control, and formulation studies. This document collates critical data on its identity, physicochemical characteristics, and analytical methodologies, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its behavior.
Chemical Identity and Structure
(R)-Citalopram oxalate is the oxalate salt of the R-enantiomer of citalopram. Its chemical identity is defined by its IUPAC name, CAS number, and molecular structure.
| Identifier | Value | Citation |
| IUPAC Name | (1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | [1] |
| CAS Number | 219861-53-7 | |
| Molecular Formula | C22H23FN2O5 | [1] |
| Molecular Weight | 414.43 g/mol | [2] |
| Canonical SMILES | CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | [1] |
| InChI Key | KTGRHKOEFSJQNS-VEIFNGETSA-N | [2] |
Physicochemical Properties
The physicochemical properties of (R)-Citalopram oxalate are crucial for its formulation, delivery, and biological activity. These properties are summarized in the table below.
| Property | Value | Citation |
| Melting Point | 153-155 °C | |
| Solubility | Soluble to 50 mM in waterSoluble to 100 mM in DMSO | [2] |
| pKa | Data not available in the searched literature. The pKa of the tertiary amine is expected to be in the basic range. | |
| Appearance | White to Off-White Solid | |
| Storage Conditions | Store at +4°C. Hygroscopic, store under inert atmosphere. | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and quality control of (R)-Citalopram oxalate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. While specific spectra for (R)-Citalopram oxalate were not found, data for citalopram is available and can be used as a reference.
¹H NMR (600 MHz, CD₃OD): No specific peak list for (R)-Citalopram oxalate was found in the search results. Representative shifts for the citalopram structure are available in public databases.[3][4][5][6]
¹³C NMR: No specific peak list for (R)-Citalopram oxalate was found in the search results. Representative shifts for the citalopram structure are available in public databases.[3]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify functional groups within the molecule.
FTIR (KBr): A specific peak list for (R)-Citalopram oxalate was not found. However, characteristic peaks for citalopram include C-H stretching (aromatic) around 3062-3090 cm⁻¹, C-H stretching (aliphatic) around 2935 cm⁻¹, and other fingerprint region peaks corresponding to its functional groups.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
ESI-MS: The protonated molecule [M+H]⁺ for the free base would be observed at m/z 325.1711.[9] Key fragment ions for citalopram have been reported at m/z 307 (loss of H₂O), and 109 (4-fluoro-1-methylbenzene).[10][11]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible analysis of (R)-Citalopram oxalate.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of (R)-Citalopram oxalate.
Objective: To determine the purity of (R)-Citalopram oxalate by assessing the presence of any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
(R)-Citalopram oxalate reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH adjusted as needed, e.g., pH 4.0)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of Acetonitrile and Buffer (e.g., 25:75 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the (R)-Citalopram oxalate reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the (R)-Citalopram oxalate sample in the mobile phase to the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 240 nm
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard chromatogram. The percentage purity can be calculated as: (Area of sample peak / Area of standard peak) x (Concentration of standard / Concentration of sample) x 100
Enantiomeric Excess Determination by Chiral HPLC
This protocol describes a method for determining the enantiomeric excess of (R)-Citalopram oxalate.
Objective: To separate and quantify the (R)- and (S)-enantiomers of citalopram to determine the enantiomeric purity of the sample.
Instrumentation:
-
HPLC system with a UV or polarimetric detector
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm)
Reagents:
-
(R)-Citalopram oxalate sample
-
(S)-Citalopram oxalate (Escitalopram oxalate) reference standard
-
n-Hexane (HPLC grade)
-
Isopropyl alcohol (IPA) (HPLC grade)
-
Diethylamine (B46881) (DEA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropyl alcohol, and diethylamine (e.g., 950:50:2 v/v/v). Filter and degas the mobile phase.
-
System Suitability Solution: Prepare a solution containing both (R)- and (S)-citalopram oxalate to ensure the chromatographic system can resolve the two enantiomers.
-
Sample Solution Preparation: Accurately weigh and dissolve the (R)-Citalopram oxalate sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 240 nm
-
Column Temperature: Ambient
-
-
Analysis: Inject the system suitability and sample solutions.
-
Calculation: Determine the peak areas for both the (R)- and (S)-enantiomers in the sample chromatogram. The enantiomeric excess (% ee) is calculated as: [ |(Area of R-enantiomer - Area of S-enantiomer)| / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Particle Size Distribution Analysis by Laser Diffraction
This protocol provides a general guideline for determining the particle size distribution of (R)-Citalopram oxalate powder.
Objective: To measure the particle size distribution of a powdered sample of (R)-Citalopram oxalate.
Instrumentation:
-
Laser diffraction particle size analyzer with a dry powder dispersion unit.
Procedure:
-
Instrument Setup: Ensure the instrument is clean and calibrated according to the manufacturer's instructions.
-
Sample Preparation: Ensure the (R)-Citalopram oxalate powder is representative of the batch and is free-flowing.
-
Measurement:
-
Introduce the powder into the dry powder dispersion unit.
-
The instrument will disperse the particles in a stream of air and pass them through a laser beam.
-
The scattered light pattern is measured by detectors.
-
-
Data Analysis: The instrument's software will use the Mie or Fraunhofer diffraction theory to calculate the particle size distribution from the scattering pattern. The results are typically reported as a volume-based distribution, providing values for Dv10, Dv50 (median particle size), and Dv90.
Mechanism of Action and Signaling Pathway
(R)-Citalopram is a weak inhibitor of the serotonin transporter (SERT) but acts as an allosteric modulator of its S-enantiomer, escitalopram. It is believed to bind to a low-affinity allosteric site on SERT, which in turn affects the binding and efficacy of escitalopram at the primary binding site. This interaction can antagonize the serotonin reuptake inhibition of escitalopram.
Caption: Serotonin transporter (SERT) signaling and modulation by citalopram enantiomers.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development of a chiral HPLC method for the analysis of (R)-Citalopram oxalate.
References
- 1. (R)-Citalopram Oxalate | CAS 219861-53-7 | LGC Standards [lgcstandards.com]
- 2. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005038) [hmdb.ca]
- 5. Citalopram hydrobromide(59729-32-7) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
